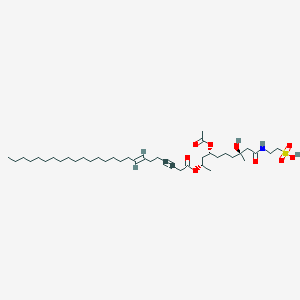

Taurospongin A

Description

Properties

CAS No. |

185138-92-5 |

|---|---|

Molecular Formula |

C40H71NO9S |

Molecular Weight |

742.1 g/mol |

IUPAC Name |

2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C40H71NO9S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-39(44)49-35(2)33-37(50-36(3)42)28-27-30-40(4,45)34-38(43)41-31-32-51(46,47)48/h21-22,35,37,45H,5-20,23-24,27-34H2,1-4H3,(H,41,43)(H,46,47,48)/b22-21+/t35-,37+,40-/m0/s1 |

InChI Key |

AZFATTXUNCCDPX-VNXOMAOHSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC=CCCC#CCC(=O)OC(C)CC(CCCC(C)(CC(=O)NCCS(=O)(=O)O)O)OC(=O)C |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC/C=C/CCC#CCC(=O)O[C@@H](C)C[C@@H](CCC[C@@](C)(CC(=O)NCCS(=O)(=O)O)O)OC(=O)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC=CCCC#CCC(=O)OC(C)CC(CCCC(C)(CC(=O)NCCS(=O)(=O)O)O)OC(=O)C |

Synonyms |

Taurospongin A |

Origin of Product |

United States |

Isolation and Origin of Taurospongin a

Discovery History and Isolation Chronology

The initial isolation and structural elucidation of Taurospongin A were reported in 1997 acs.org. This discovery was the result of research efforts by a team of scientists including Haruaki Ishiyama, Masami Ishibashi, Akio Ogawa, Shonen Yoshida, and Jun’ichi Kobayashi. Their work established this compound as a novel compound, detailing its structure through spectral data analysis and chemical methods acs.orgresearchgate.net.

Marine Biological Source Identification

This compound originates from the marine environment, specifically from a species of marine sponge.

The compound was isolated from sponges belonging to the genus Hippospongia acs.orgresearchgate.netnih.govjst.go.jp. While the genus is broadly identified, specific research has referenced collections such as "Okinawan marine sponge SS-1202, family Spongiidae" researchgate.net, indicating a particular strain or collection used in the isolation process.

The marine sponges from which this compound was isolated were collected from the marine environment of Okinawa, Japan acs.orgresearchgate.net.

Extraction and Initial Purification Strategies

The process of isolating this compound involved standard natural product discovery methodologies. This typically begins with the extraction of metabolites from the sponge biomass using various organic solvents. Following extraction, the crude mixture undergoes fractionation, often guided by bioassays to identify fractions containing the desired compound tandfonline.com. Chromatographic techniques, such as column chromatography (including silica (B1680970) gel and reversed-phase methods), are commonly employed for the initial purification of such compounds uni-duesseldorf.de. The structure of this compound was subsequently elucidated using a combination of spectroscopic analyses (e.g., NMR) and chemical degradation studies acs.orgresearchgate.net.

Analogous Compound Isolation from Related Marine Organisms

The discovery of this compound has been paralleled by the isolation of numerous other structurally related compounds from various marine sponges and other marine organisms. These compounds often share similar structural motifs, such as acetylenic functionalities or fatty acid chains, and are found in diverse marine environments.

Structural Elucidation and Stereochemical Assignment of Taurospongin a

Spectroscopic Methodologies for Structural Determination

The gross structure of Taurospongin A was primarily elucidated using a suite of spectroscopic methods, which provided detailed insights into its molecular formula and the connectivity of its atoms.

For the purpose of structural analysis, this compound (1) was converted to its methyl ester derivative (2) by treatment with diazomethane. acs.org This was done to improve solubility and simplify spectral interpretation. acs.org The 1H and 13C NMR spectra of this derivative were instrumental in piecing together the molecule's framework. acs.org

One-dimensional (1D) NMR provided initial clues, with 13C NMR data revealing the presence of three ester or amide carbonyls, a disubstituted double bond, and a disubstituted triple bond. acs.org It also indicated an oxygenated quaternary sp3 carbon, two oxymethines, and several methyl and methylene (B1212753) groups. acs.org

Two-dimensional (2D) NMR techniques, such as 1H-¹H COSY (Correlation Spectroscopy), were crucial for establishing the connectivity between protons. For instance, long-range coupling observed in the COSY spectrum between H₂-3' and H₂-6' suggested the presence of a triple bond between C-4' and C-5'. acs.org Further COSY analysis revealed the proton spin systems from H₂-6' to H₂-10' through an olefinic bond at C-8'/C-9', and also confirmed the terminal part of the chain at H₂-24'/H₃-25'. acs.org The geometry of the double bond at C-8' was determined to be Z based on the 13C chemical shifts of the allylic carbons (C-7' and C-10'). acs.org

The following table summarizes the 1H and 13C NMR spectral data for the methyl ester of this compound in CDCl₃.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Trihydroxy Fatty Acid Moiety | ||

| 1 | 172.5 | |

| 2 | 45.4 | 2.53 (dd, 15.0, 2.7), 2.45 (dd, 15.0, 9.3) |

| 3 | 70.0 | 4.01 (m) |

| 4 | 30.0 | 1.62 (m), 1.49 (m) |

| 5 | 25.4 | 1.40 (m) |

| 6 | 42.7 | 1.40 (m) |

| 7 | 75.9 | 3.55 (m) |

| 8 | 42.4 | 1.40 (m) |

| 9 | 65.5 | 3.79 (m) |

| 10 | 33.1 | 1.40 (m) |

| ... | ... | ... |

| 15 | 22.7 | 1.25 (br s) |

| 16 | 14.1 | 0.88 (t, 6.8) |

| Unsaturated Fatty Acid Moiety | ||

| 1' | 173.8 | |

| 2' | 35.5 | 2.30 (t, 7.5) |

| 3' | 15.2 | 2.21 (t, 7.0) |

| 4' | 80.4 | |

| 5' | 80.1 | |

| 6' | 19.6 | 2.14 (m) |

| 7' | 27.3 | 2.04 (m) |

| 8' | 128.9 | 5.35 (m) |

| 9' | 131.0 | 5.35 (m) |

| 10' | 27.7 | 2.04 (m) |

| ... | ... | ... |

| 24' | 31.9 | 1.25 (br s) |

| 25' | 14.1 | 0.88 (t, 6.8) |

| Taurine (B1682933) Moiety | ||

| 1'' | 49.3 | 3.10 (t, 6.5) |

| 2'' | 35.8 | 3.81 (t, 6.5) |

| OMe | 51.5 | 3.67 (s) |

High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) played a pivotal role in determining the molecular formula of this compound. The negative ion mode of HR-FABMS showed a pseudomolecular ion [M-H]⁻ at m/z 740.4819. acs.org This corresponded to a molecular formula of C₄₀H₇₀NO₉S, indicating a high degree of unsaturation. acs.org Further fragmentation analysis in MS/MS experiments on the degradation products helped to confirm the lengths of the fatty acid chains. acs.org

Chemical Degradation and Derivatization Approaches

To confirm the structural assignments made by spectroscopy and to determine the absolute stereochemistry, chemical degradation of this compound was performed. Methanolysis of the methyl ester derivative (2) cleaved the ester linkage, yielding two main fragments: an unsaturated fatty acid methyl ester (3) and a trihydroxy amide (4). acs.org This separation was crucial for the subsequent stereochemical analysis. acs.org

The absolute configuration of the chiral centers in this compound was established using the modified Mosher's method. usm.edu This involves the synthesis of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters. acs.orgusm.edu The trihydroxy amide fragment (4) obtained from degradation was further hydrolyzed to yield a trihydroxy amino alcohol. This product was then reacted with both (R)- and (S)-MTPA chloride to form the corresponding bis-MTPA esters. acs.org

By analyzing the differences in the 1H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkages, the absolute configuration of the adjacent chiral centers could be determined. acs.org This reliable method allowed for the unambiguous assignment of the stereochemistry at positions 3, 7, and 9. acs.org

Elucidation of Absolute Stereochemistry (e.g., 3R, 7S, 9R)

Through the detailed analysis of the 1H NMR spectra of the synthesized MTPA esters of the degradation product, the absolute configurations of the three stereogenic centers in the trihydroxy fatty acid portion of this compound were determined. acs.org The stereochemistry was unequivocally established as 3R, 7S, and 9R. acs.orgacs.org This specific spatial arrangement of the hydroxyl groups is a key structural feature of this complex natural product.

Comparative Structural Analysis with Related Acetylenic Fatty Acid Derivatives

This compound belongs to a class of marine natural products characterized by the presence of acetylenic fatty acids and a taurine amide residue. acs.orgrsc.org Other related compounds, Taurospongins B and C, have also been isolated from marine sponges of the family Spongiidae. rsc.orgrsc.org

Taurospongin B and C also possess a taurine amide linked to acetylenic fatty acid derivatives, but they differ in the structure of the fatty acid chains. rsc.org For example, the structural elucidation of Taurospongins B and C also relied heavily on 2D NMR and FABMS/MS data. rsc.org The determination of their absolute configurations also involved chemical degradation and the application of the modified Mosher's method, highlighting a common strategy for characterizing this family of compounds. rsc.org While sharing the core taurine-fatty acid amide motif, the variations in the length, hydroxylation pattern, and unsaturation of the fatty acid components across the Taurospongin family contribute to their structural diversity.

Classification of this compound as a Novel Natural Product Class

This compound is considered to belong to an unprecedented class of marine natural products. acs.org Its novelty stems from its unique chemical structure, which consists of a taurine residue linked to two distinct fatty acid residues. acs.orgacs.org While other natural products containing taurine and a single fatty acid derivative had been previously identified, the combination with two fatty acid chains, as seen in this compound, was a new discovery. acs.org This compound was isolated from the Okinawan marine sponge Hippospongia sp. acs.orgacs.org

Taurine and Fatty Acid Residue Composition

The structure of this compound is a composite of three distinct chemical units: one taurine molecule, one trihydroxy fatty acid, and one unsaturated fatty acid. acs.org The presence of the taurine component was confirmed through amino acid analysis of the acid hydrolysate of this compound. acs.org

The two fatty acid components are also novel discoveries. acs.org One is a trihydroxy fatty acid, and the other is a C25 unsaturated fatty acid that contains an acetylene (B1199291) group, making this compound an acetylene-containing lipid. acs.org The specific linkage involves the taurine residue forming an amide bond with the carboxylic acid core, which in turn is connected to the two different fatty acid chains. acs.orgrsc.orgrsc.org The unique profile of fatty acids is a key characteristic used in identifying and classifying such compounds. sagl.co.za

Molecular Mechanisms of Biological Activity

DNA Polymerase β Inhibition

Taurospongin A has demonstrated significant inhibitory activity against DNA polymerase β, an enzyme crucial for DNA repair and replication.

Studies have quantified the inhibitory potency of this compound against DNA polymerase β. While specific IC50 values are not consistently reported across the available literature, its inhibition is characterized by a dissociation constant (Ki) of 1.7 μM acs.orgnih.gov. This value indicates a moderate to high affinity of this compound for DNA polymerase β, suggesting a significant role in modulating its enzymatic activity.

Human Immunodeficiency Virus (HIV) Reverse Transcriptase Inhibition

This compound exhibits potent inhibitory activity against HIV reverse transcriptase (RT), an enzyme essential for the replication cycle of the Human Immunodeficiency Virus.

The inhibitory potency of this compound against HIV reverse transcriptase has been determined, with a reported Ki value of 1.3 μM acs.orgnih.gov. This lower Ki value compared to its inhibition of DNA polymerase β suggests a stronger interaction with HIV reverse transcriptase.

This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) nih.gov. NNRTIs function by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces conformational changes in the enzyme, leading to a loss of its catalytic activity and thereby inhibiting the conversion of viral RNA into DNA, a critical step in HIV replication. The specific binding interactions and conformational effects induced by this compound are areas of ongoing research within the broader context of NNRTI mechanisms.

c-erbB-2 Kinase Inhibitory Activity

Information directly linking this compound to inhibitory activity against c-erbB-2 kinase was not found in the reviewed literature. While other marine natural products, such as certain Nakijiquinones and their synthetic analogs, have shown activity against c-erbB-2 kinase researchgate.net, specific data for this compound in this regard is absent. Therefore, no content is provided for this subsection.

Structure-Activity Relationship (SAR) Investigations

While detailed structure-activity relationship (SAR) findings for this compound are not extensively documented in the provided sources, synthetic efforts have been undertaken to create structural variants of the compound nih.govacs.org. These synthetic routes provide access to modified molecules, which are crucial for future SAR studies. Such investigations are vital for understanding how specific structural features of this compound contribute to its inhibitory potency against enzymes like HIV reverse transcriptase and for the potential design of more effective analogs.

Role of Sulfonic Acid Function in Biological Activity

This compound features an ethanesulfonic acid moiety as part of its molecular structure, specifically described as pentacos-8-en-4-ynoyl]oxy-decanoyl]amino]ethanesulfonic acid naturalproducts.net. Sulfonic acid groups (-SO₃H) are characterized by a sulfur atom bonded to three oxygen atoms, with two oxygens linked to a carbon atom mdpi.com. These functional groups are known to play significant roles in pharmaceutical chemistry due to their properties, such as their ability to act as proton carriers and their potential to enhance the stability and solubility of molecules mdpi.comnih.gov.

Comparative Analysis of Biological Activities of Related Acetylenic Acids

While direct experimental data for this compound's antifungal and cytotoxic activities against the specific organisms and cell lines detailed below is not explicitly provided in the reviewed literature, extensive research exists on the biological activities of related acetylenic acids. These studies offer insights into the potential spectrum of activity for compounds within this chemical class.

Acetylenic acids, characterized by the presence of one or more carbon-carbon triple bonds, have demonstrated significant antifungal potential against a range of pathogenic fungi. Studies have investigated their efficacy against species such as Candida albicans, Aspergillus fumigatus, Trichophyton mentagrophytes, and Cryptococcus neoformans. The antifungal activity is often associated with the length of the carbon chain and the position of the triple bond(s) within the molecule nih.govresearchgate.net.

For instance, 6-nonadecynoic acid (6-NDA), a plant-derived acetylenic acid, exhibits potent inhibitory activity against Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes. It demonstrated an IC50 of 0.16 μg/ml against T. mentagrophytes and 0.28 μg/ml against both C. albicans and A. fumigatus asm.org. This compound also showed fungitoxicity against Cryptococcus neoformans researchgate.net. Another related compound, 2,6-hexadecadiynoic acid, displayed good antifungal activity against C. albicans (MIC = 11 μM) and C. neoformans (MIC < 5.7 μM) chapman.edu. Undecylenic acid (UDA) is recognized as a cost-effective antifungal agent nih.govresearchgate.net. Furthermore, Taurospongin C, a congener of this compound, has shown inhibitory activity against Cryptococcus neoformans researchgate.net.

The following table summarizes some of the reported antifungal activities of acetylenic acids against the specified pathogens:

| Compound | Target Organism | Activity Metric | Value | Reference |

| 6-Nonadecynoic acid (6-NDA) | T. mentagrophytes | IC50 | 0.16 μg/ml | asm.org |

| 6-Nonadecynoic acid (6-NDA) | C. albicans | IC50 | 0.28 μg/ml | asm.org |

| 6-Nonadecynoic acid (6-NDA) | A. fumigatus | IC50 | 0.28 μg/ml | asm.org |

| 6-Nonadecynoic acid (6-NDA) | C. neoformans | Activity | Active | researchgate.net |

| 2,6-Hexadecadiynoic acid | C. albicans | MIC | 11 μM | chapman.edu |

| 2,6-Hexadecadiynoic acid | C. neoformans | MIC | < 5.7 μM | chapman.edu |

| Taurospongin C | C. neoformans | Activity | Inhibitory | researchgate.net |

| Undecylenic acid (UDA) | Various fungi | Activity | Antifungal | nih.govresearchgate.net |

Note: IC50 values are concentrations that inhibit 50% of growth, while MIC values are minimum inhibitory concentrations.

Notably, acetylenic acid derivatives (compounds 1–4) isolated from the marine sponge Cinachyrella sp. demonstrated pronounced cytotoxicity against the L5178Y mouse lymphoma cell line, exhibiting an IC50 value of 0.3 µM mdpi.com. This potent activity highlights the potential of acetylenic acids as cytotoxic agents. Other related compounds, while not exclusively acetylenic acids, have also shown significant cytotoxicity against L5178Y cells, with IC50 values ranging from 0.04 to 8.9 μM mdpi.com. For example, compounds like isopropylchetominine, sterigmatocystin, and astelotoxin E from Aspergillus carneus showed IC50 values of 0.04, 0.3, and 0.2 μM, respectively, against L5178Y cells mdpi.com.

The table below presents cytotoxic activity data for acetylenic acids and related compounds against the L5178Y mouse lymphoma cell line:

| Compound | Cell Line | Activity Metric | Value | Reference |

| Acetylenic acid derivatives (1-4 from Cinachyrella sp.) | L5178Y Mouse Lymphoma | IC50 | 0.3 µM | mdpi.com |

| Isopropylchetominine | L5178Y Mouse Lymphoma | IC50 | 0.04 μM | mdpi.com |

| Sterigmatocystin | L5178Y Mouse Lymphoma | IC50 | 0.3 μM | mdpi.com |

| Astelotoxin E | L5178Y Mouse Lymphoma | IC50 | 0.2 μM | mdpi.com |

| Bromophilone B | L5178Y Mouse Lymphoma | IC50 | 8.9 μM | mdpi.com |

Chemical Synthesis and Analog Development

Total Synthesis Approaches for Taurospongin A

The total synthesis of this compound is a formidable challenge, primarily due to the presence of multiple stereocenters and a complex molecular structure. The synthetic strategies have been centered around the convergent assembly of two key fragments: the C(1-10) carboxylic acid core and the C(1'-25') fatty acid moiety.

Strategies for C(1-10) Carboxylic Acid Core Construction

The construction of the C(1-10) carboxylic acid core, which contains the majority of the stereogenic centers, has been a focal point of synthetic efforts. Two principal and highly effective strategies have emerged for the stereocontrolled synthesis of this crucial fragment. researchgate.netresearchgate.net

Synthesis of the C(1'-25') Fatty Acid Moiety

The synthesis of the C(1'-25') fatty acid moiety, a long-chain unsaturated carboxylic acid, has been accomplished through more conventional synthetic methodologies. A concise and efficient synthesis of this fragment has been developed, which can then be coupled with the C(1-10) carboxylic acid core to complete the total synthesis of this compound. researchgate.netresearchgate.net

Methodologies for Stereoisomer and Stereoselective Synthesis

The stereoselective synthesis of this compound and its stereoisomers has been a significant achievement in natural product synthesis. The use of π-allyltricarbonyliron lactone complexes has proven to be a key strategy for achieving high levels of stereocontrol during the synthesis. nih.govrsc.org These organometallic complexes act as chiral templates, directing the stereoselective addition of nucleophiles to a carbonyl group within the side chain of the complex. nih.govrsc.org This methodology has been instrumental in controlling the stereochemistry of the final molecule.

The flexibility of the developed synthetic routes, particularly those for the C(1-10) core, allows for the preparation of various stereoisomers. By selecting the appropriate enantiomer of the chiral catalyst or auxiliary in the Sharpless Asymmetric Dihydroxylation or Tietze Asymmetric Allylation, chemists can access different diastereomers of the core fragment. This adaptability is crucial for structure-activity relationship (SAR) studies, where the biological activity of different stereoisomers is compared to understand the pharmacophore of the molecule.

Synthetic Pathways for Structural Analogues and Derivatives

The development of synthetic pathways for structural analogues and derivatives of this compound is driven by the need to explore the structure-activity relationships and to potentially develop new therapeutic agents with improved properties. The modular nature of the total synthesis allows for the systematic modification of different parts of the molecule.

Synthetic efforts toward analogues have focused on modifications of both the C(1-10) carboxylic acid core and the C(1'-25') fatty acid moiety. For instance, the synthesis of analogues with altered stereochemistry in the core unit can be achieved by employing different stereoselective methods or by starting from chiral building blocks with the desired configuration.

Design Principles for Modulating Biological Selectivity

The development of this compound analogs with modulated biological selectivity is a critical aspect of medicinal chemistry, aiming to enhance therapeutic efficacy while minimizing off-target effects. The core structure of this compound, characterized by a unique combination of two fatty acid residues and a taurine (B1682933) amide moiety, offers several strategic points for chemical modification to influence its interaction with biological targets. researchgate.net

Key design principles for altering the biological selectivity of this compound analogs revolve around systematic modifications of its principal structural components: the fatty acid chains and the taurine amide head group. The length, degree of unsaturation, and presence of functional groups within the fatty acid chains are thought to be major determinants of both the potency and selectivity of these compounds. For instance, variations in the alkyl chain length can significantly impact the lipophilicity of the molecule, thereby affecting its ability to cross cell membranes and interact with hydrophobic binding pockets within target enzymes.

Structure-activity relationship (SAR) studies, although not extensively published for a wide range of this compound analogs, are fundamental to guiding these design principles. The discovery of naturally occurring analogs, Taurospongin B and C, provides initial insights into how subtle structural changes can alter biological activity. Taurospongin C, for example, has demonstrated inhibitory activity against Cryptococcus neoformans, suggesting that modifications to the fatty acid portions can shift the biological target profile from viral enzymes, like HIV reverse transcriptase which is inhibited by this compound, to fungal targets. researchgate.netrsc.org

Another key design strategy involves the modification of the polar taurine amide head group. This region of the molecule is crucial for its interaction with the aqueous cellular environment and for forming specific hydrogen bonds or ionic interactions within the active sites of target proteins. By synthesizing analogs with altered stereochemistry or by replacing the taurine moiety with other amino sulfonic acids or bioisosteres, it may be possible to fine-tune the binding affinity and selectivity for different enzymes.

The following table summarizes the known biological activities of this compound and its natural analog, Taurospongin C, highlighting the potential for modulating selectivity through structural modifications.

| Compound | Key Structural Features | Known Biological Activity |

| This compound | Contains two distinct fatty acid residues and a taurine amide. | Potent inhibitor of DNA polymerase and HIV reverse transcriptase. researchgate.net |

| Taurospongin C | Differs in the structure of the fatty acid components. | Inhibitory activity against Cryptococcus neoformans. rsc.org |

This table is based on currently available data and is intended to be illustrative of the potential for selectivity modulation.

Application of Synthetic Methodologies in Drug Discovery Programs

The total synthesis of this compound has been a subject of significant interest in the field of organic chemistry, not only due to its complex and challenging molecular architecture but also because of its potential as a lead compound in drug discovery. The development of robust and efficient synthetic routes is a prerequisite for any medicinal chemistry program aimed at exploring the therapeutic potential of this compound and its analogs.

Several distinct synthetic strategies have been successfully employed to construct the this compound molecule. One notable approach utilizes π-allyltricarbonyliron lactone complexes to achieve a high degree of stereocontrol during the synthesis. nih.gov This methodology allows for the precise installation of chiral centers within the molecule, which is crucial for its biological activity. Other successful synthetic routes have involved key steps such as Sharpless asymmetric dihydroxylation and Tietze asymmetric allylation to establish the required stereochemistry. nih.gov

The application of these synthetic methodologies in drug discovery programs enables several key activities:

Access to Material for Biological Screening: Total synthesis provides a reliable source of this compound, which is often available only in minute quantities from its natural source, a marine sponge of the Spongiidae family. researchgate.netrsc.org This synthetic material is essential for comprehensive biological evaluation, including primary screening, secondary assays, and mechanism of action studies.

Confirmation of Structure and Stereochemistry: The synthesis of the natural product allows for the unambiguous confirmation of its chemical structure and absolute stereochemistry, which is fundamental for understanding its interaction with biological targets at a molecular level.

Generation of Focused Compound Libraries: The true power of these synthetic methodologies in a drug discovery context lies in their adaptability for the synthesis of a diverse range of analogs. By modifying the building blocks used in the synthesis, medicinal chemists can systematically alter different parts of the this compound scaffold. For example, by employing different fatty acid precursors, a library of analogs with varying chain lengths, branching patterns, and degrees of unsaturation can be generated. Similarly, the taurine amide portion can be replaced with other polar head groups.

Lead Optimization: Once initial hits are identified from the screening of such libraries, the synthetic routes can be further refined for lead optimization. danaher.comyoutube.comnih.govbiobide.compatsnap.com This process involves making more subtle and targeted modifications to the lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

The table below outlines the key synthetic methodologies that have been applied to the synthesis of this compound and their potential applications in a drug discovery setting.

| Synthetic Methodology | Key Features | Application in Drug Discovery |

| π-Allyltricarbonyliron Lactone Complex Chemistry | Provides high stereoselectivity in the formation of key chiral centers. nih.gov | Enables the synthesis of stereochemically pure this compound and its stereoisomers to probe the importance of chirality for biological activity. |

| Sharpless Asymmetric Dihydroxylation | Introduces vicinal diols with high enantioselectivity. nih.gov | Allows for the synthesis of analogs with modified hydroxylation patterns on the fatty acid chains, which can influence binding to target enzymes. |

| Tietze Asymmetric Allylation | Forms carbon-carbon bonds with excellent stereocontrol. nih.gov | Facilitates the construction of the carbon skeleton and allows for the introduction of diverse side chains at specific positions to explore the structure-activity relationship. |

Biosynthetic Investigations and Precursor Analysis

Postulated Biosynthetic Pathways for Acetylenic Fatty Acid Derivatives (General)

The biosynthesis of acetylenic natural products, including acetylenic fatty acids, is a complex process that generally originates from fundamental metabolic building blocks such as fatty acids and polyketides nih.govnih.gov. Acetylenic fatty acids, characterized by the presence of one or more carbon-carbon triple bonds (alkynes), are found across diverse life forms, including plants, fungi, insects, and marine organisms like sponges rsc.orgresearchgate.netmdpi.comnih.gov.

The foundational steps likely involve the de novo synthesis of fatty acids, primarily occurring in the endoplasmic reticulum (ER) and plastids, starting from acetyl-CoA and malonyl-CoA nih.govmdpi.com. These processes yield saturated fatty acids, such as palmitic acid (16:0) and stearic acid (18:0), which serve as primary substrates for further modifications. The introduction of unsaturation, including the formation of triple bonds, is a key step in generating acetylenic fatty acids. This transformation is typically mediated by specialized desaturase enzymes, often referred to as "acetylenases," which catalyze the dehydrogenation of existing double bonds within the fatty acid chain researchgate.netresearchgate.net.

In many instances, these pathways may also incorporate elements of polyketide biosynthesis, where enzymes known as polyketide synthases (PKSs) assemble carbon chains from smaller units, often including fatty acid-derived starter units rsc.orgresearchgate.net. The combination of fatty acid modification and polyketide assembly can lead to the diverse array of acetylenic compounds observed in nature.

Enzymatic Components Involved in Biogenesis (Conceptual)

The biosynthesis of acetylenic fatty acid derivatives like Taurospongin A is conceptually understood to involve several key enzyme classes:

Desaturases/Acetylenases: These enzymes are central to the formation of the alkyne functionality. They are specialized forms of desaturases capable of catalyzing the dehydrogenation of olefinic bonds, thereby introducing carbon-carbon triple bonds into fatty acid chains researchgate.netresearchgate.net. Some enzymes may exhibit bifunctional activity, catalyzing both desaturation and alkynylation nih.gov. Specific enzyme families, such as JamB-like nonheme diiron desaturases/acetylenases and BesB-like PLP-dependent lyases, have been identified in the biosynthesis of terminal alkynes in other organisms researchgate.netspringernature.com.

Fatty Acid Synthase (FAS): This multi-enzyme complex is responsible for the initial synthesis of saturated fatty acids from acetyl-CoA and malonyl-CoA, providing the basic carbon skeleton for subsequent modifications mdpi.com.

Fatty Acyl-AMP Ligases (FAALs): These enzymes activate fatty acyl substrates by forming an acyl-adenylate intermediate. FAALs play a crucial role in channeling fatty acids into secondary metabolic pathways, acting as starter unit carriers for enzymes like polyketide synthases rsc.orgresearchgate.net. While not directly forming the alkyne bond, they are integral to directing fatty acids toward pathways where such modifications occur.

Polyketide Synthases (PKSs): These large modular enzymes are involved in the assembly of many polyacetylene structures, often utilizing fatty acid-derived starter units rsc.orgresearchgate.net.

Other enzymes, such as halogenases, oxidases, and lyases, have been implicated in specific alkyne-forming pathways in different organisms springernature.com, and cytochrome P450 enzymes have also been suggested to play a role in alkynylation researchgate.net.

Precursor Incorporation Studies (Conceptual)

Elucidating the precise biosynthetic routes of complex natural products like this compound often relies on precursor incorporation studies. These experiments typically involve feeding the producing organism (in this case, the marine sponge Hippospongia sp.) with isotopically labeled suspected precursor molecules. Common labels include isotopes of carbon, such as ¹⁴C or ¹³C nih.govacs.org.

The methodology involves incubating the sponge with a radiolabeled precursor and then isolating the target natural product, this compound. Subsequent analysis, often involving mass spectrometry or NMR spectroscopy, determines if the label has been incorporated into the molecule. If incorporation is detected, further chemical degradation or fragmentation can help pinpoint the exact location of the label within the this compound structure, thereby confirming the metabolic fate of the precursor and providing strong evidence for its role in the biosynthetic pathway acs.orgrsc.org.

For this compound, potential precursors that would be investigated include:

Fatty Acids: Common saturated and unsaturated fatty acids (e.g., oleic acid, linoleic acid, stearic acid) or their activated forms (e.g., acyl-ACPs) would be prime candidates, given that this compound is an acetylenic fatty acid derivative nih.govmdpi.com.

Acetate (B1210297) Units: As the fundamental building blocks of fatty acids, isotopically labeled acetate could reveal the de novo synthesis pathway.

Taurine (B1682933): The taurine amide moiety would likely be traced using labeled taurine or its metabolic precursors.

These studies are essential for building a comprehensive understanding of how marine organisms like sponges construct these intricate and biologically active molecules, often involving a cascade of enzymatic transformations nih.govnih.gov.

Compound List:

this compound

Palmitic acid

Stearic acid

Oleic acid

Linoleic acid

Acetyl-CoA

Malonyl-CoA

Taurine

Ecological Roles and Chemical Ecology Perspectives

Role of Taurospongin A in Marine Sponge Chemical Defense Mechanisms

Marine sponges produce a vast array of secondary metabolites, with thousands of compounds isolated and characterized to date nih.govcarsten-thoms.net. Many of these compounds are known to serve as chemical defenses, protecting sponges from a range of threats including predation, microbial infections, biofouling, and competition from other sessile organisms nih.govcarsten-thoms.netmdpi.complos.org. While the specific ecological role of this compound within the defense mechanisms of its producing sponge is not extensively detailed in the scientific literature, its isolation from the Okinawan marine sponge Hippospongia sp. places it within this context of chemically defended organisms acs.orgslideserve.com.

Table 1: this compound: Isolation and Bioactivity

| Compound Name | Sponge Species | Source Location | Reported Bioactivity | References |

| This compound | Hippospongia sp. | Okinawa (Japan) | Inhibits DNA polymerase β | acs.orgslideserve.com |

| Inhibits HIV reverse transcriptase | acs.orgslideserve.com | |||

| Weakly inhibits c-erB-2 kinase | slideserve.com |

Interspecific Chemical Interactions within Marine Ecosystems

The chemical signals released by sponges can influence the behavior and physiology of neighboring organisms, mediating relationships ranging from competition and predation avoidance to symbiotic partnerships. For instance, cytotoxic compounds produced by sponges can inhibit the growth of competing organisms, thereby providing an advantage in space competition on crowded coral reefs plos.org. Similarly, antimicrobial metabolites help protect sponges from pathogenic bacteria and fouling organisms, contributing to their survival and ecological success carsten-thoms.netmdpi.complos.org. While this compound's specific role in these broader interactions remains to be fully elucidated, its presence in Hippospongia sp. underscores the sophisticated chemical signaling employed by sponges in their dynamic marine environments.

Preclinical Research Trajectory and Translational Potential

Strategic Positioning as a Lead Compound for Therapeutic Development

Natural products are widely recognized as a crucial source of lead compounds for drug development. jst.go.jp Taurospongin A exemplifies this, having been identified as a potential drug lead candidate due to its specific inhibitory actions against key enzymes involved in disease processes. jst.go.jp Isolated from an Okinawan marine sponge, it is a potent inhibitor of DNA polymerase β and Human Immunodeficiency Virus (HIV) reverse transcriptase. jst.go.jpnih.govrsc.orgvdoc.pub

The strategic development of a natural product into a viable therapeutic agent often hinges on its chemical accessibility. The limited availability from natural sources can be a significant bottleneck. To this end, multiple total syntheses of this compound have been successfully developed. nih.govrsc.org These synthetic routes are critical, as they not only confirm the compound's structure but also provide a means for producing larger quantities for further study and enable the creation of analogues for structure-activity relationship (SAR) investigations. Such studies are fundamental to optimizing the efficacy and pharmacological properties of a lead compound.

The mechanism of action of this compound, primarily through the inhibition of DNA polymerases, places it in a class of compounds with established therapeutic relevance in oncology and virology. d-nb.infonih.gov Its distinct chemical structure offers a novel scaffold that can be exploited for the design of new therapeutic agents, positioning this compound as a valuable lead compound in the drug discovery pipeline.

Applications in Biochemical Probe Development for Life Sciences Research

While this compound has not been extensively documented as a biochemical probe, its specific mechanism of action suggests a strong potential for such applications. Biochemical probes are powerful tools in life sciences research, used to investigate the function and regulation of specific proteins and pathways within a cellular context. A key characteristic of an effective probe is the ability to selectively inhibit a specific molecular target.

This compound demonstrates inhibitory activity against DNA polymerase β and HIV reverse transcriptase. d-nb.infonih.gov This selectivity makes it a candidate for use as a probe to elucidate the roles of these enzymes in cellular processes like DNA repair and viral replication. For instance, by inhibiting DNA polymerase β, this compound could be used in laboratory settings to study the intricacies of the base excision repair pathway, a critical cellular mechanism for maintaining genomic integrity. Its activity against HIV reverse transcriptase could similarly be leveraged to study the molecular details of the HIV life cycle. d-nb.infothieme-connect.com The development of marine natural products with specific inhibitory activities, such as the Ca²⁺ releaser N-Methyl bromoeudistomin D, has provided powerful tools for studying molecular mechanisms, setting a precedent for the potential utility of compounds like this compound in fundamental research. jst.go.jp

Potential for Synergistic Effects with Chemotherapeutic Agents

There is currently no direct experimental evidence examining the synergistic effects of this compound with existing chemotherapeutic agents. However, based on its mechanism of action as a DNA polymerase β inhibitor, there is a strong scientific rationale for its potential in combination therapies.

DNA polymerase β is a key enzyme in the base excision repair (BER) pathway, which cells use to repair single-strand DNA breaks. researchgate.net Many conventional chemotherapeutic agents, such as bleomycin (B88199) and cisplatin, function by inducing DNA damage in rapidly dividing cancer cells. researchgate.netacs.org A significant mechanism of drug resistance in tumors is the upregulation of DNA repair pathways, which counteract the effects of these agents.

Targeting these repair pathways is a validated strategy for enhancing the efficacy of DNA-damaging drugs. It is proposed that down-regulating or inhibiting DNA polymerase β could enhance the cytotoxic effects of agents like cisplatin. researchgate.net Other DNA polymerase inhibitors, such as KM-043, have been shown to synergistically increase the cell-killing effect of bleomycin. acs.org Given that this compound is a potent inhibitor of DNA polymerase β, it is plausible that it could act synergistically with DNA-damaging chemotherapies, potentially overcoming tumor resistance or allowing for lower, less toxic doses of conventional drugs. researchgate.netnih.gov This remains a promising area for future investigation.

Future Directions in Antiviral and Anticancer Research from Marine Natural Products

The discovery of this compound underscores the immense potential of marine natural products in the search for new antiviral and anticancer agents. jst.go.jpuni-duesseldorf.de The marine environment, with its vast biodiversity, remains a largely untapped reservoir of novel chemical structures with potent biological activities. researchgate.net

Future research in this field is moving beyond broad cytotoxic screening towards more sophisticated, mechanism-based discovery approaches. nih.gov The goal is to identify compounds that act on specific molecular targets within cancer cells or viral life cycles, which can lead to more effective and less toxic therapies. This compound is a product of this targeted approach, having been identified through its specific inhibition of viral and cellular polymerases as well as the c-erbB-2 kinase. nih.gov

The key future directions in this area include:

Exploring Untapped Marine Niches: Investigating organisms from extreme and unique marine environments, such as deep-sea vents and polar regions, as well as marine-derived microorganisms like fungi and bacteria, which are prolific producers of bioactive compounds. jst.go.jpresearchgate.net

Targeted Discovery Platforms: Employing high-throughput screening against specific molecular targets (e.g., kinases, polymerases, proteases) to identify novel inhibitors. nih.gov

Synthetic Biology and Analogue Development: Utilizing the synthetic pathways established for compounds like this compound to create focused libraries of analogues with improved potency, selectivity, and drug-like properties.

Combination Therapies: Systematically investigating the potential for synergistic interactions between marine-derived compounds and existing anticancer and antiviral drugs, a strategy that holds significant promise for improving treatment outcomes. acs.org

This compound serves as both a valuable lead compound and an important example illustrating the power of marine natural product research to fuel the pipeline for future antiviral and anticancer drug discovery. jst.go.jpd-nb.info

Data Tables

Table 1: Reported Biological Activities of this compound

| Molecular Target | Activity | IC₅₀ Value |

|---|---|---|

| DNA polymerase β | Inhibition | 7.0 µM |

| HIV reverse transcriptase | Inhibition | 6.5 µM |

| c-erbB-2 kinase | Inhibition | 28 µM |

Data sourced from references d-nb.infonih.gov.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| Bleomycin |

| Cisplatin |

| HIV reverse transcriptase |

| KM-043 |

| N-Methyl bromoeudistomin D |

| This compound |

| c-erbB-2 kinase |

Q & A

Q. What are the standard methodologies for isolating Taurospongin A from marine sponges?

this compound is typically isolated using solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques such as vacuum liquid chromatography (VLC) and HPLC. Key steps include:

- Sample preparation : Freeze-dried sponge tissue homogenized and extracted with polar/non-polar solvents.

- Fractionation : VLC with gradients of hexane-ethyl acetate-methanol to separate compounds.

- Purification : Final isolation via reverse-phase HPLC with UV/ELSD detection. Researchers must validate purity using NMR and mass spectrometry .

Q. How is the structural elucidation of this compound performed?

Structural characterization combines spectroscopic methods:

- NMR spectroscopy (1D and 2D experiments like COSY, HSQC, HMBC) to determine connectivity and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration. Cross-referencing data with published spectra is critical to avoid misidentification .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

Standard assays include:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial activity : Broth microdilution for MIC determination.

- Enzyme inhibition : Fluorometric or colorimetric assays (e.g., kinase inhibition). Controls (positive/negative) and replicates are essential to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in:

- Compound purity : Validate using HPLC and orthogonal methods (e.g., TLC).

- Assay conditions : Standardize cell culture media, incubation times, and solvent controls.

- Biological models : Compare results across multiple cell lines or microbial strains. Meta-analyses of published data and systematic replication studies are recommended .

Q. What strategies optimize the yield of this compound during synthesis or extraction?

Yield improvement strategies include:

- Extraction optimization : Solvent polarity adjustments (e.g., acetone-water mixtures).

- Synthetic route refinement : Protecting group strategies for sensitive functional groups.

- Biosynthetic studies : Gene cluster analysis to identify fermentation conditions enhancing production. Design-of-experiment (DoE) approaches can systematically evaluate variables .

Q. How can the mechanism of action (MoA) of this compound be investigated?

MoA studies require multi-omics approaches:

Q. What are the ethical considerations for in vivo studies involving this compound?

Key ethical guidelines include:

- Animal welfare compliance : Adherence to ARRIVE 2.0 guidelines for experimental design.

- Toxicity screening : Preclinical LD50 and histopathological assessments.

- Institutional approval : Protocols must be reviewed by ethics committees (e.g., IACUC). Transparent reporting of adverse events is mandatory .

Methodological Guidance

Q. How should researchers design experiments to ensure reproducibility of this compound studies?

- Detailed protocols : Document solvent batches, equipment models, and software versions.

- Data transparency : Share raw NMR/MS files in public repositories (e.g., Zenodo).

- Negative controls : Include solvent-only and heat-inactivated enzyme controls. Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

- Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate IC50/EC50.

- ANOVA with post-hoc tests : Compare multiple treatment groups.

- Survival analysis : Kaplan-Meier plots for in vivo efficacy studies.

Software like GraphPad Prism or R packages (e.g.,

drc) are recommended .

Data Interpretation and Publication

Q. How should contradictory findings in this compound research be addressed in manuscripts?

- Contextualize discrepancies : Discuss variables like assay sensitivity or compound stability.

- Limitations section : Acknowledge potential biases (e.g., batch effects).

- Comparative tables : Summarize results alongside prior studies for clarity.

Peer reviewers often demand re-analysis of raw data to confirm conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.